2,3,6-Trimethoxyamphetamine

Catalog No.
S13296779
CAS No.
20513-16-0
M.F
C12H19NO3
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6-Trimethoxyamphetamine

CAS Number

20513-16-0

Product Name

2,3,6-Trimethoxyamphetamine

IUPAC Name

1-(2,3,6-trimethoxyphenyl)propan-2-amine

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C12H19NO3/c1-8(13)7-9-10(14-2)5-6-11(15-3)12(9)16-4/h5-6,8H,7,13H2,1-4H3

InChI Key

OASZJWLOOFXASO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1OC)OC)OC)N

2,3,6-Trimethoxyamphetamine (TMA-5), CAS 20513-16-0, is a specific positional isomer within the trimethoxyamphetamine class, utilized primarily as a high-purity analytical reference standard and a neuropharmacological research compound. Unlike its more commonly encountered structural analogs, TMA-5 possesses a 2,3,6-methoxy substitution pattern on the phenyl ring, which fundamentally alters its physicochemical properties, including a significantly lower melting point in its hydrochloride salt form [1]. For industrial and forensic procurement, the exact isomeric purity of TMA-5 is critical, as it serves as a mandatory negative control and calibration standard to validate the resolution of chromatographic and mass spectrometric methods against heavily regulated isomers like TMA-2 [2].

Generic substitution among trimethoxyamphetamine isomers is analytically and operationally unviable due to their identical molecular weights (225.29 g/mol) and highly similar un-derivatized mass spectra [1]. If a laboratory substitutes TMA-5 with a crude TMA mixture or the more accessible 2,4,5-isomer (TMA-2), it becomes impossible to validate isomer-specific retention times or fragmentation patterns in forensic screening [2]. Furthermore, the distinct thermal properties of TMA-5—melting at a much lower temperature than its 2,4,6-counterpart—mean that substituting it in solid-state or thermal degradation studies will yield incompatible baseline data, compromising both quality control and regulatory compliance [3].

Thermal Stability and Solid-State Characterization

Thermal analysis of trimethoxyamphetamine hydrochloride salts reveals distinct differences based on methoxy group positioning. TMA-5 HCl exhibits a melting point of 124–125 °C, which is significantly lower than the 207–208 °C melting point of the closely related TMA-6 HCl isomer [1]. This 80 °C differential dictates the maximum allowable temperatures during drying, formulation, and thermal stress testing.

Evidence DimensionMelting point of the hydrochloride salt
Target Compound Data124–125 °C (TMA-5 HCl)
Comparator Or Baseline207–208 °C (TMA-6 HCl)
Quantified Difference>80 °C lower melting point for TMA-5
ConditionsStandard atmospheric pressure, purified hydrochloride salts

Procurement teams must account for this lower thermal threshold to prevent degradation during high-temperature processing or storage.

Forensic GC-MS Isomer Resolution

Differentiating TMA-5 from controlled isomers like TMA-2 requires specific analytical protocols due to their identical mass. Research demonstrates that while underivatized TMAs show insufficient spectral differences, trifluoroacetyl (TFA) derivatization combined with GC-MS on a DB-5ms column achieves baseline chromatographic separation and yields distinct fragmentation intensity differences for TMA-5 compared to TMA-2 and TMA-6 [1]. This derivatization-dependent resolution is mandatory for definitive identification.

Evidence DimensionChromatographic resolution and fragmentation distinctness
Target Compound DataBaseline separation and distinct fragment intensities (TMA-5 TFA derivative)
Comparator Or BaselineIndistinguishable spectra without derivatization (Underivatized TMA mixtures)
Quantified DifferenceDefinitive isomer identification achieved only post-derivatization
ConditionsGC-MS using DB-5ms capillary columns with TFA derivatization

Forensic and toxicological buyers must procure pure TMA-5 to validate their derivatization and GC-MS methods against false positives.

LC-MS/MS Toxicological Quantification Limits

In complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) using electrospray ionization and multiple reaction monitoring (MRM) is required to isolate TMA-5 from its isomers. Validated methods demonstrate that TMA isomers, including TMA-5, can be quantified with limits of quantitation (LOQ) ranging from 6.9 to 10.2 ng/mL and limits of detection (LOD) from 1.1 to 2.3 ng/mL [1]. The distinct MRM transitions of TMA-5 ensure no cross-talk with the 2,4,5-isomer during pharmacokinetic profiling.

Evidence DimensionLimit of Quantitation (LOQ) in biological matrices
Target Compound Data6.9–10.2 ng/mL (TMA-5 and isomers via LC-MS/MS)
Comparator Or BaselineStandard immunoassay or un-derivatized GC-MS (high cross-reactivity/interference)
Quantified DifferenceHigh-specificity trace quantification without isomeric interference
ConditionsLC-MS/MS with electrospray ionization and MRM in positive ion mode

Analytical laboratories require pure TMA-5 reference material to calibrate highly sensitive LC-MS/MS equipment for trace-level toxicological screening.

Validation of Forensic Chromatographic Methods

TMA-5 is the appropriate choice for acting as a negative control in forensic screening. Because it shares an identical mass with Schedule I compounds like TMA-2, pure TMA-5 is required to prove that a laboratory's GC-MS and TFA derivatization protocols can successfully resolve closely related positional isomers [1].

Calibration of Trace Toxicological LC-MS/MS Assays

For toxicological laboratories processing complex biological matrices, TMA-5 is utilized to establish standard curves and specific MRM transitions. This ensures that pharmacokinetic and forensic screens achieve low limits of quantitation (6.9–10.2 ng/mL) without isomeric cross-talk [2].

Thermal Degradation and Solid-State Profiling

Due to its specific melting point of 124–125 °C, TMA-5 serves as a benchmark for low-temperature phase transitions in comparative studies of phenethylamine hydrochlorides. It is selected over TMA-6 when researchers need to model the thermal behavior of lower-melting-point analogs during formulation or stress testing [3].

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

225.13649347 g/mol

Monoisotopic Mass

225.13649347 g/mol

Heavy Atom Count

16

UNII

E0NJ557A3E

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